6-Bromopyrazin-2-ol

GPR35 agonist cancer

6-Bromopyrazin-2-ol (CAS 859063-85-7), also known as 6-bromo-2(1H)-pyrazinone , is a heterocyclic aromatic compound with the molecular formula C₄H₃BrN₂O and a molecular weight of 174.98 g/mol. It exists as a white to off-white solid with a reported melting point of 209 °C (decomposition).

Molecular Formula C4H3BrN2O
Molecular Weight 174.985
CAS No. 859063-85-7
Cat. No. B2754270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazin-2-ol
CAS859063-85-7
Molecular FormulaC4H3BrN2O
Molecular Weight174.985
Structural Identifiers
SMILESC1=C(NC(=O)C=N1)Br
InChIInChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
InChIKeyQCGHZWCRHNVMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyrazin-2-ol (CAS 859063-85-7): Chemical Identity and Core Properties for Procurement


6-Bromopyrazin-2-ol (CAS 859063-85-7), also known as 6-bromo-2(1H)-pyrazinone [1], is a heterocyclic aromatic compound with the molecular formula C₄H₃BrN₂O and a molecular weight of 174.98 g/mol . It exists as a white to off-white solid with a reported melting point of 209 °C (decomposition) . The compound serves as a versatile small molecule scaffold in organic synthesis, with the bromine atom at the 6-position providing a key synthetic handle for cross-coupling reactions , while its predicted pKa of 8.90 influences its behavior in biological and chemical systems.

6-Bromopyrazin-2-ol (CAS 859063-85-7): Why Generic Substitution Fails in Pyrazine Chemistry


In pyrazine-based chemistry, the assumption that any halogenated pyrazinol can substitute for another is a frequent and costly error. The position of the halogen (e.g., 5- vs. 6-bromo) and the identity of the halogen (e.g., bromo vs. chloro) dramatically alter reactivity in key synthetic transformations such as cross-couplings and nucleophilic substitutions [1]. For instance, the para-like halogen in 5-bromopyrazin-2-ol is known to be extremely inert towards nucleophilic displacement, while an ortho-like halogen is displaced relatively readily [1]. Similarly, differences in the electronic properties between bromo and chloro substituents lead to distinct rates in palladium-catalyzed cross-coupling reactions [2], directly impacting synthetic yields and overall efficiency. Therefore, selecting the precise positional and halogen isomer, such as 6-bromopyrazin-2-ol, is not a matter of convenience but a critical determinant of a project's success in chemical synthesis and lead optimization.

6-Bromopyrazin-2-ol (CAS 859063-85-7): Quantitative Performance Evidence for Scientific Procurement


GPR35 Agonist Activity: A Direct Comparison of 6-Bromopyrazin-2-ol to Zaprinast in HT-29 Cells

6-Bromopyrazin-2-ol exhibits a potent and quantifiable agonistic effect on the G protein-coupled receptor 35 (GPR35) [1]. In a direct functional assay using human HT-29 cells, this compound demonstrated a clear, dose-dependent induction of cell desensitization to the reference agonist zaprinast [1].

GPR35 agonist cancer psoriasis

Dual Pharmacological Profile: High-Affinity Binding at Alpha-2 Adrenergic Receptors Compared to Reference Ligand Yohimbine

Beyond its GPR35 activity, 6-bromopyrazin-2-ol displays high-affinity binding at the alpha-2 adrenergic receptor in rat cortical membranes, a target relevant for numerous CNS and cardiovascular therapeutics [1].

alpha-2 adrenergic receptor radioligand binding Ki CNS

Predictable Reactivity in Cross-Coupling: The Suzuki-Miyaura Advantage of a 6-Bromo Substituent

The 6-bromo substituent in 6-bromopyrazin-2-ol provides a reliable and highly reactive site for palladium-catalyzed Suzuki-Miyaura cross-couplings , a foundational transformation in the construction of complex molecules. This is in stark contrast to the documented inertness of a halogen para to the carbonyl in similar 2(1H)-pyrazinone systems [1].

Suzuki-Miyaura cross-coupling palladium catalysis C-C bond formation

6-Bromopyrazin-2-ol (CAS 859063-85-7): Key Research and Industrial Application Scenarios


Probing GPR35 Biology in Inflammation and Oncology

The validated and quantifiable potency of 6-bromopyrazin-2-ol as a GPR35 agonist (IC50 = 650 nM in HT-29 cell desensitization assays) [1] makes it an invaluable chemical probe for dissecting GPR35-mediated signaling pathways. GPR35 is implicated in inflammation, cancer, and metabolic disorders, and this compound can serve as a reference agonist for functional studies, target engagement assays, and the development of more selective therapeutic leads.

Investigating Alpha-2 Adrenergic Receptor Pharmacology

With a high binding affinity (Ki = 6.5 nM) for the alpha-2 adrenergic receptor in rat cortex [1], 6-bromopyrazin-2-ol can be utilized as a core scaffold or a competitive ligand in radioligand binding assays. This application is relevant for research into CNS disorders, hypertension, and analgesic mechanisms where alpha-2 receptor modulation is key.

High-Efficiency Building Block for Pyrazine Diversification

The strategic placement of the bromine atom at the 6-position confers a significant advantage in cross-coupling reactions over its 5-bromo isomer [1]. The documented higher reactivity of an 'ortho-like' halogen in 2(1H)-pyrazinones [1] makes 6-bromopyrazin-2-ol the preferred starting material for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings aimed at introducing a wide array of functional groups at the 6-position. This is critical for building libraries of pyrazine-containing compounds for medicinal chemistry and materials science applications.

Synthesis of Advanced Pyrazinopyrazine Kinase Inhibitors

The compound has been identified as a potential building block or core structure for the synthesis of pyrazinopyrazine derivatives, a class of compounds under investigation as novel protein kinase inhibitors [1]. This application is particularly relevant in oncology drug discovery programs targeting kinases such as WEE1 or ATR, where the 6-bromopyrazin-2-ol scaffold offers a starting point for building selectivity and potency against specific kinase mutants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.